(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate
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Overview
Description
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate typically involves the condensation of 3-fluorobenzoic acid with a benzotriazine derivative. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage . The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the 3-fluorobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl benzoate
- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-fluorobenzoate
- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate
Uniqueness
Compared to similar compounds, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate exhibits unique properties due to the presence of the fluorine atom at the 3-position of the benzoate moiety. This fluorine substitution can significantly influence the compound’s reactivity, biological activity, and pharmacokinetic properties .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c16-11-5-3-4-10(8-11)15(21)22-9-19-14(20)12-6-1-2-7-13(12)17-18-19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPNFVDJISMDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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